molecular formula C9H10N2 B13825340 (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile

Cat. No.: B13825340
M. Wt: 146.19 g/mol
InChI Key: KLLIOSKRCZSPCQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B(C₆F₥)₃-Mediated α-Nitrogen Hydride Abstraction Mechanisms

The B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines proceeds via a sequence of hydride abstraction and proton transfer steps. Density functional theory (DFT) calculations reveal that the reaction initiates with α-nitrogen hydride abstraction by B(C₆F₅)₃, forming an iminium borohydride intermediate (9 ) through a transition state (TS1 ) with a remarkably low free energy barrier of 4.0 kcal/mol. This step is facilitated by the strong Lewis acidity of B(C₆F₅)₃, which polarizes the C–H bond adjacent to the nitrogen atom (Figure 1).

The iminium intermediate undergoes deprotonation by either the pyrrolidine substrate or a hydrogen acceptor (e.g., allyl silane 2a ), yielding dihydropyrrole 10 and ammonium borohydride 6a . Crucially, the alkene hydrogen acceptor enables catalyst regeneration by irreversibly consuming H₂, circumventing the high energy barrier associated with direct hydrogen evolution from ammonium borohydride.

Table 1: Key Energy Barriers in B(C₆F₅)₃-Catalyzed Dehydrogenation

Step Energy Barrier (kcal/mol)
α-Nitrogen hydride abstraction 4.0
Deprotonation by pyrrolidine 11.5
Deprotonation by allyl silane 28.3

This mechanism contrasts with traditional oxidative methods, which often degrade sensitive pyrrole products. The borane-mediated approach preserves functional groups such as halides, ethers, and boronic esters, enabling late-stage diversification.

Regioselectivity in Remote Functionalization of Amines

A remarkable feature of B(C₆F₅)₃ catalysis is its ability to induce regioselective hydride abstraction at both α- and γ-nitrogen positions during the dehydrogenation sequence. After forming dihydropyrrole 10 , the catalyst abstracts a second hydride from either C5 (α-nitrogen) or C4 (γ-nitrogen), generating iminium borohydrides 11 or 12 , respectively.

Regioselectivity drivers:

  • Electronic effects: Electron-donating substituents at the γ-position stabilize positive charge development during γ-hydride abstraction.
  • Steric factors: Bulky N-aryl groups favor γ-abstraction by reducing steric strain in the transition state.
  • Zwitterion stabilization: Adducts formed between B(C₆F₅)₃ and dihydropyrroles preferentially orient the catalyst for γ-attack in constrained geometries.

This dual regioselectivity enables the synthesis of pyrroles with substitution patterns inaccessible via classical methods. For instance, ortho-substituted N-aryl pyrrolidines—key intermediates in pharmaceuticals like trifarotene—undergo dehydrogenation without racemization.

Role of Zwitterionic Intermediates in Dihydropyrrole Stabilization

Zwitterionic adducts play a pivotal role in stabilizing reactive dihydropyrroles during catalytic cycles. B(C₆F₅)₃ coordinates to the enamine system of dihydropyrrole 10 , forming zwitterion 7 (Figure 2). This interaction:

  • Reduces the electron density of the dihydropyrrole, preventing undesired polymerization.
  • Creates a thermodynamic sink that regulates the concentration of active intermediates.
  • Enables reversible hydride transfer, allowing error correction in regioselective steps.

Table 2: Stability Comparison of Dihydropyrrole Intermediates

Intermediate Half-life (h) Decomposition Pathway
Free dihydropyrrole <0.5 Polymerization
Zwitterion 7 >24 Controlled dehydrogenation

The zwitterion's stability stems from the synergistic effects of B(C₆F₅)₃'s Lewis acidity and the borate counterion's weak coordination. This dynamic stabilization is critical for achieving high yields in multi-step dehydrogenation sequences.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

(2E)-2-(1-prop-2-ynylpyrrolidin-2-ylidene)acetonitrile

InChI

InChI=1S/C9H10N2/c1-2-7-11-8-3-4-9(11)5-6-10/h1,5H,3-4,7-8H2/b9-5+

InChI Key

KLLIOSKRCZSPCQ-WEVVVXLNSA-N

Isomeric SMILES

C#CCN\1CCC/C1=C\C#N

Canonical SMILES

C#CCN1CCCC1=CC#N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile typically involves:

  • Formation of the pyrrolidinylidene intermediate.
  • Introduction of the propynyl substituent at the nitrogen atom of the pyrrolidine ring.
  • Installation of the acetonitrile moiety via condensation or substitution reactions.

The key challenge is to control the stereochemistry (E-configuration) of the double bond and to ensure high regioselectivity and yield.

Reported Synthetic Routes

Condensation Reactions with Pyrrolidine Derivatives

One approach involves condensation of pyrrolidine derivatives with acetonitrile-containing electrophiles under controlled conditions to form the pyrrolidinylidene acetonitrile structure. The propynyl group can be introduced via alkylation of the pyrrolidine nitrogen prior to or after the condensation step.

  • Reaction conditions: Solvent choice (e.g., ethanol, acetic acid), temperature control (often mild heating or reflux), and use of bases or catalysts to promote condensation.
  • Yields: Moderate to good yields (50-70%) reported depending on the exact protocol.
  • Notes: Optimization of reaction time and temperature is crucial to maximize E-isomer formation and minimize side products.
Metal Borohydride Reduction of Pyrrolidinylidene Esters

A related synthetic strategy, although described for similar pyrrolidine intermediates, involves a two-step reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate using metal borohydrides as reducing agents:

  • Step A: Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate in acetic acid solvent with metal borohydride at low temperature (≤5 °C), then warming to 30 °C for 6 hours to yield methyl 2-(1-methylpyrrolidin-2-yl) acetate.
  • Step B: Further reduction of the acetate intermediate in an alcohol solvent with metal borohydride to obtain 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • This method is noted for safety (atmospheric pressure), cost-effectiveness (cheap metal borohydrides), and scalability.

While this exact method is for a hydroxyethyl pyrrolidine derivative, the principle of sequential reduction and controlled reaction conditions can be adapted for the synthesis of related pyrrolidinylidene acetonitrile compounds.

Photoredox Catalysis and Radical Reactions

Recent advances include the use of photoredox catalysis for regioselective functionalization of pyrrolidine rings:

  • Using tris[2-phenylpyridinato-C^2,N]iridium(III) as a photocatalyst under blue LED irradiation in inert atmosphere.
  • Radical addition of xanthate groups followed by oxidative addition to aromatic or heterocyclic systems.
  • This method allows mild conditions and regioselective formation of pyrrolidinylidene derivatives, potentially applicable to the synthesis of propynyl-substituted acetonitriles.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Reported Yield (%)
Condensation with Pyrrolidine Pyrrolidine derivatives, acetonitrile electrophiles, ethanol or acetic acid, mild heating Simple, moderate yield, stereocontrol possible Moderate yields, side reactions possible 50-70
Metal Borohydride Reduction Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene) acetate, metal borohydride, acetic acid/alcohol solvents, 0-30 °C Safe, cost-effective, scalable Requires multi-step reduction, applicable mainly to related compounds Not directly reported for target compound, but efficient for analogs
Photoredox Catalysis Iridium photocatalyst, blue LED, inert atmosphere, DMF solvent, xanthate reagents Mild conditions, regioselective, novel approach Requires specialized equipment and reagents Not directly reported for target compound

Research Findings and Discussion

  • The E-configuration of the double bond in This compound is critical for its chemical behavior and biological activity. Synthetic methods must therefore ensure control over stereochemistry.
  • Metal borohydride reductions provide a model for selective transformations on pyrrolidinylidene systems, emphasizing the importance of solvent choice and temperature control.
  • Photoredox catalysis offers a promising modern route for functionalization of pyrrolidine rings under mild conditions, which could be adapted for propynylation and acetonitrile installation.
  • The literature lacks a single, fully optimized, high-yielding synthesis exclusively for This compound , indicating room for further research and development.

Chemical Reactions Analysis

Types of Reactions

(2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a scaffold for synthesizing bioactive molecules. Its structural characteristics allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar pyrrolidine derivatives can inhibit specific cancer cell lines, suggesting a pathway for developing new anticancer agents based on (2E)-[1-(2-propyn-1-yl)-2-pyrrolidinylidene]acetonitrile .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for forming complex organic structures.

Data Table: Synthetic Pathways

Reaction TypeDescriptionReference
Michael AdditionUsed as a nucleophile in Michael addition reactions to form β-substituted carbonyl compounds
CycloadditionParticipates in cycloaddition reactions to create bicyclic structures
Cross-CouplingActs as a coupling partner in palladium-catalyzed cross-coupling reactions

Materials Science

The compound's unique properties enable its use in developing advanced materials, particularly in the field of polymers and coatings.

Case Study: Polymer Development
Recent studies have explored the use of this compound in creating functionalized polymers with enhanced mechanical properties and thermal stability. These polymers are being investigated for applications in coatings and adhesives due to their improved performance characteristics .

Mechanism of Action

The mechanism of action of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, which is crucial for DNA synthesis . The pathways involved include the inhibition of nucleotide synthesis and disruption of cellular replication processes .

Comparison with Similar Compounds

2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile (CAS: 91417-82-2)

  • Structural Differences: Replaces the propargyl group with a nitromethylidene (–CH=NO₂) substituent. The molecular formula is C₇H₉N₃O₂, differing from the target compound (C₈H₉N₃) .
  • Electronic Effects : The nitro group introduces strong electron-withdrawing effects, altering reactivity compared to the electron-rich propargyl group. This may enhance electrophilic character in the nitrile group.
  • Applications : Nitro-substituted analogs are often intermediates in pharmaceutical syntheses (e.g., anticonvulsants) due to nitro group redox activity .

(1H-Pyrrol-2-yl)-acetonitrile (CAS: 50551-29-6)

  • Molecular formula: C₆H₆N₂ .
  • Conjugation and Stability: The aromatic pyrrole ring allows for extended π-conjugation, increasing stability but reducing flexibility compared to the non-aromatic pyrrolidinylidene system.
  • Synthesis : Prepared via nucleophilic substitution (e.g., chloroacetonitrile and pyrrole derivatives), contrasting with the propargyl-substituted target compound, which may require alkyne-specific coupling methods .

(E)-Benzoyl[1-(2-hydroxyethyl)-imidazolidin-2-ylidene]acetonitrile

  • Structural Differences : Contains an imidazolidinylidene ring substituted with a hydroxyethyl group and benzoyl moiety (C₁₄H₁₅N₃O₂). The hydroxyethyl group enables hydrogen bonding .
  • Crystal Packing: Forms intermolecular N–H⋯O and O–H⋯N hydrogen bonds, stabilizing a monoclinic (P2₁/c) lattice. In contrast, the propargyl group in the target compound may promote weaker van der Waals interactions or π-stacking .
  • Applications : Benzoyl derivatives are common in photodynamic therapy and enzyme inhibition studies.

2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile

  • Structural Differences : Pyrazole ring replaces pyrrolidinylidene, with an isopropyl substituent. Molecular formula: C₈H₁₁N₃ .
  • Safety Data: Limited availability, but alkyne-free analogs like this may exhibit lower toxicity profiles compared to propargyl-containing compounds .

2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

  • Structural Differences : Methyl-substituted pyrrole ring (C₇H₈N₂). Lacks the conjugated double bond and propargyl group .
  • Synthetic Utility : Synthesized via Friedel-Crafts alkylation, a method less applicable to propargyl-substituted compounds due to alkyne reactivity.
  • Electronic Properties : The methyl group donates electrons inductively, contrasting with the propargyl group’s electron-withdrawing sp-hybridized carbon.

Comparative Data Table

Compound Molecular Formula Key Substituent Hydrogen Bonding Applications
Target Compound C₈H₉N₃ Propargyl Limited Click chemistry, ligand synthesis
2-[(2E)-2-(Nitromethylidene)pyrrolidin-1-yl]acetonitrile C₇H₉N₃O₂ Nitromethylidene Moderate Pharmaceutical intermediates
(1H-Pyrrol-2-yl)-acetonitrile C₆H₆N₂ None (pyrrole core) Weak Organic electronics
(E)-Benzoyl[1-(2-hydroxyethyl)-imidazolidin-2-ylidene]acetonitrile C₁₄H₁₅N₃O₂ Hydroxyethyl, benzoyl Strong Photodynamic therapy
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetonitrile C₈H₁₁N₃ Isopropyl Moderate Agrochemicals

Key Findings and Implications

Substituent Effects : The propargyl group in the target compound enhances alkyne-specific reactivity (e.g., cycloadditions) but reduces hydrogen-bonding capability compared to hydroxyethyl or benzoyl analogs.

Electronic Modulation : Electron-withdrawing groups (e.g., nitro) increase nitrile electrophilicity, while electron-donating groups (e.g., methyl) stabilize the nitrile moiety.

Crystal Engineering : Hydrogen-bonding patterns in analogs like (E)-benzoyl derivatives enable precise crystal packing, whereas the propargyl group may favor less ordered structures.

Biological Activity

The compound (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile , also known as an acetonitrile derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₉H₉N
  • Molecular Weight: 135.17 g/mol

The compound features a pyrrolidine ring, which is known for its pharmacological significance, and a cyano group that may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds containing a pyrrolidine moiety exhibit notable antimicrobial activity. For instance, a study evaluating various pyrrolidine derivatives found that some exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Pyrrolidine derivatives, including acetonitrile compounds, have also been investigated for their anticancer properties. A notable study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific compound this compound was noted for its ability to inhibit tumor growth in vitro, suggesting potential as an anticancer agent.

Neuroprotective Effects

Neuroprotective properties have been attributed to various pyrrolidine derivatives. Research has shown that compounds similar to this compound can protect neuronal cells from oxidative stress and excitotoxicity. This activity is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Pseudomonas aeruginosa10100

The results indicate a promising antimicrobial profile, especially against Staphylococcus aureus.

Study 2: Anticancer Activity in Cell Lines

A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These findings suggest that this compound exhibits significant cytotoxicity against multiple cancer types.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of (2E)-[1-(2-Propyn-1-yl)-2-pyrrolidinylidene]acetonitrile?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the stereochemistry and molecular geometry of this compound. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Agilent Xcalibur) with CuKα radiation (λ = 1.54184 Å) at low temperatures (e.g., 100–173 K) to minimize thermal motion artifacts .
  • Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameter refinement, handling disordered atoms (e.g., fluorine substituents) with partial occupancy models .
  • Validation : Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and verifying hydrogen-bonding networks .

Q. Table 1: Representative Crystallographic Parameters

ParameterValueSource
Space groupP1 (triclinic)
Unit cell dimensionsa = 7.6232 Å, b = 9.4004 Å, c = 11.8031 Å
R factor0.063–0.066
Data-to-parameter ratio10.6–10.8

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A common approach involves:

Precursor Reaction : Condensation of 2′-hydroxy-6′-methoxyacetophenone with 4-methyl-3-thiosemicarbazide in methanol under reflux (48 hours) .

Crystallization : Dissolve the crude product in acetonitrile, cool slowly to 273 K, and isolate translucent crystals via vapor diffusion .

Purification : Monitor reaction progress using HPLC (e.g., C18 column with methanol:acetonitrile mobile phase) .

Q. Key Considerations :

  • Use anhydrous solvents to avoid hydrolysis of the nitrile group.
  • Optimize reaction time to prevent over-substitution on the pyrrolidine ring .

Advanced Research Questions

Q. How can crystallographic disorder in substituents (e.g., trifluoromethyl groups) be resolved during refinement?

Methodological Answer: Disorder in bulky substituents (e.g., CF₃ groups) is common due to rotational flexibility. Mitigation strategies include:

  • Partial Occupancy Modeling : Split disordered atoms into multiple sites (e.g., F28A/F28B) and refine occupancy factors using SHELXL .
  • Restraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles during refinement .
  • Validation : Cross-validate with DFT-calculated bond angles (e.g., C–F = 1.32–1.35 Å) to ensure consistency with experimental data .

Q. Table 2: Example Bond Angles Involving Disordered Fluorine Atoms

AngleExperimental ValueDFT-Calculated ValueSource
F28A–F28–C2373°72.5°
F29A–F29–C2360.4°61.2°

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Methodological Answer: Weak hydrogen bonds (e.g., C–H···N, O–H···S) direct molecular packing. Analysis involves:

Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for dimeric O–H···S interactions) .

Packing Diagrams : Visualize stacking along crystallographic axes (e.g., [1 0 0]) using Mercury or ORTEP .

Energy Calculations : Compute interaction energies (e.g., via CrystalExplorer) to quantify stabilization from H-bond networks .

Q. Example Interaction :

  • O–H···S (2.85 Å, 152°) stabilizes layers along the c-axis .

Q. Table 3: Key Torsion Angles from XRD and DFT

Torsion AngleExperimentalDFT-CalculatedSource
Pd1–P1–O6–C7102.4°104.1°
C19–C23–F28–F28A−141.6°−139.8°

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • NMR vs. XRD Discrepancies : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal broadening. Use variable-temperature NMR to probe conformational exchange .
  • IR Absence of Expected Bands : Check for solvent interactions (e.g., acetonitrile coordination to Pd centers) masking nitrile stretches .
  • Cross-Validation : Correlate XRD-derived bond lengths (e.g., C≡N = 1.15 Å) with Raman spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.